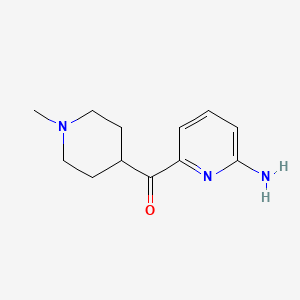

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Vue d'ensemble

Description

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is an organic compound that features both pyridinyl and piperidinyl groups. This compound is a ketone derivative and is known for its potential use as a building block in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone typically involves the reaction of tert-butyl (6-(1-methylpiperidin-4-carbonyl)pyridin-2-yl)aminocarboxylate with hydrogen chloride in ethyl acetate solution . The reaction is carried out at room temperature with continuous stirring to ensure complete conversion.

Industrial Production Methods

Analyse Des Réactions Chimiques

Amide Formation with Acid Chlorides

The compound reacts with 2,4,6-trifluorobenzoyl chloride to form 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-pyridin-2-yl]benzamide , a critical step in synthesizing migraine therapeutics like lasmiditan .

Reaction Conditions :

- Solvent : Chlorobenzene

- Temperature : 100°C

- Duration : 4 hours

- Product Isolation : Cooling followed by acetonitrile addition and filtration yields the hydrochloride salt .

Mechanism : Nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the acid chloride.

| Reagent | Product | Yield | Key Conditions |

|---|---|---|---|

| 2,4,6-Trifluorobenzoyl chloride | Benzamide derivative (HCl salt) | High | 100°C, chlorobenzene |

Salt Formation with Succinic Acid

The compound forms a hemisuccinate salt to enhance solubility and stability for pharmaceutical formulations .

Process :

- Reagents : Succinic acid, ethanol

- Conditions : Heating in ethanol followed by crystallization.

- Outcome : White crystalline solid with improved physicochemical properties .

Application : Critical for drug formulation, ensuring bioavailability in active pharmaceutical ingredients (APIs) .

Palladium-Catalyzed Coupling Reactions

The amino group participates in cross-coupling reactions under catalytic conditions, enabling C–N bond formation .

Example Reaction :

- Reagents : 2,4,6-Trifluorobenzamide, Pd(OAc)₂, Xantphos ligand

- Conditions :

Outcome : Efficient conversion to 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-pyridin-2-yl]benzamide with residual starting material ≤0.1% by HPLC .

Comparative Reactivity with Analogues

The compound’s reactivity differs from halogenated analogues due to the electron-donating amino group:

Stability Under Synthetic Conditions

- Thermal Stability : Stable at temperatures ≤100°C in chlorobenzene .

- pH Sensitivity : Forms stable dihydrochloride salts under acidic conditions (e.g., HCl) .

- Oxidative/Reductive Resistance : No reported degradation under standard oxidative/reductive conditions in synthesis .

Industrial-Scale Optimization

Large-scale processes emphasize:

- Catalyst Efficiency : >0.02 wt% Cu₂O reduces reaction temperature (70°C vs. 80°C), minimizing side reactions .

- Solvent Recovery : n-Butanol and methyl-tert-butyl ether are recycled to reduce waste .

- Purity Control : Karl-Fischer analysis ensures water content ≤0.3% in intermediates .

This compound’s versatility in amide formation, salt derivation, and catalytic coupling underpins its role in synthesizing high-value pharmaceuticals. Its optimized reactivity profile and stability make it indispensable in industrial drug development pipelines.

Applications De Recherche Scientifique

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone has several scientific research applications:

Migraine Treatment: It is used in the synthesis of pyridinoylpiperidine derivatives, which act as 5-HT1F agonists for treating and preventing migraines.

Inhibitors of Myeloperoxidase: Derivatives of this compound have been studied for their potential to inhibit myeloperoxidase, an enzyme involved in inflammatory responses.

Corrosion Inhibition: Similar compounds have been explored for corrosion inhibition on mild steel in acidic solutions.

Antibacterial Activity: Novel compounds structurally similar to this compound have been synthesized and characterized for their antibacterial activity.

Mécanisme D'action

The mechanism of action of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways:

5-HT1F Agonists: The compound acts as an agonist for the 5-HT1F receptor, which is involved in the treatment of migraines.

Myeloperoxidase Inhibition: By inhibiting myeloperoxidase, the compound can reduce inflammatory responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: A brominated derivative with similar structural features.

Lasmiditan: A compound with a similar piperidinyl structure used for migraine treatment.

Uniqueness

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is unique due to its specific combination of pyridinyl and piperidinyl groups, which confer distinct chemical properties and biological activities. Its ability to act as a 5-HT1F agonist and inhibit myeloperoxidase sets it apart from other similar compounds.

Activité Biologique

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, also known as a dihydrochloride salt, is a compound with significant biological activity. Its chemical structure, characterized by a pyridine and piperidine moiety, suggests potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : this compound dihydrochloride

- CAS Number : 613678-10-7

- Molecular Formula : C12H19Cl2N3O

- Molecular Weight : 292.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to reduced tumor growth in cancer models.

- Receptor Modulation : It exhibits affinity for certain receptors that are pivotal in neurotransmission and cellular signaling.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens.

Biological Activity Overview

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on various cancer cell lines, including breast and colon cancer. The compound demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Antimicrobial Properties

Research on the antimicrobial activity of this compound revealed effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. This suggests potential use in treating infections caused by resistant strains.

Case Study 3: Neuropharmacological Effects

In vivo studies on rodent models indicated that the compound may enhance cognitive function by modulating neurotransmitter levels, particularly serotonin and dopamine. Behavioral tests showed improved memory and learning capabilities in treated animals compared to controls.

Propriétés

IUPAC Name |

(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTJVIIEHKBRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464746 | |

| Record name | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613678-03-8 | |

| Record name | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.